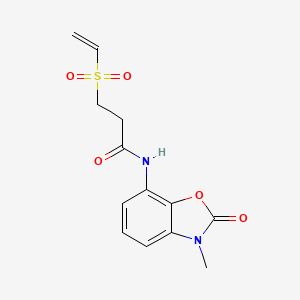

![molecular formula C11H11NO2S B2682891 [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol CAS No. 937668-37-6](/img/structure/B2682891.png)

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

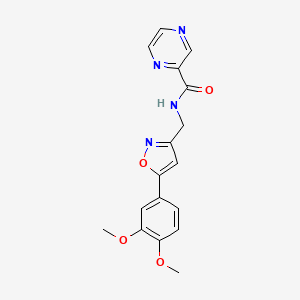

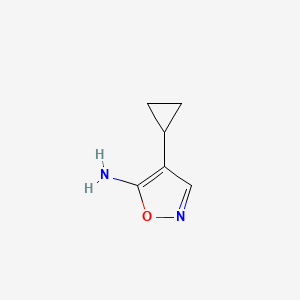

“[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The compound also contains a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group .

Molecular Structure Analysis

The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol” is characterized by a thiazole ring and a methoxyphenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Catalytic Applications

The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, formed by reacting 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol, demonstrated significant catalytic activity for the oxidation of primary alcohols and saturated hydrocarbons. This encapsulated catalyst showcased improved stability, reusability, and operational flexibility, highlighting its efficiency in catalysis (Ghorbanloo & Alamooti, 2017).

Sensing Applications

A phenyl thiadiazole-based Schiff base chemosensor exhibited excellent selectivity and sensitivity towards Al3+ ions in a methanol–Tris–HCl buffer medium, suggesting its potential for environmental monitoring, recovery of contaminated water samples, and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Asymmetric Synthesis

The compound (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol was synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, indicating its role in facilitating chiral synthesis processes (Jung, Ho, & Kim, 2000).

Antibacterial Activity

Synthesized thiazolyl pyrazole and benzoxazole derivatives were screened for their antibacterial activities, showcasing potential as new drug leads for treating bacterial infections (Landage, Thube, & Karale, 2019).

Solvatomorphism and Polymorphism

Studies on the solvatomorphism and polymorphism of related thiazole compounds have explored the influence of molecular structure changes on crystal structure and solubility, providing insights into material science and pharmaceutical development (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).

Mécanisme D'action

Target of Action

Compounds with a thiazole ring, which [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol possesses, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, in general, have been observed to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMQVKDKXVMCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

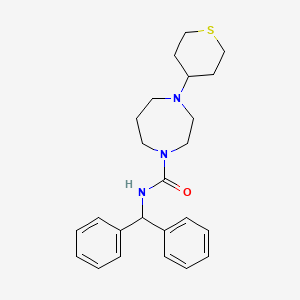

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)